molecular formula C8H13NO B1280433 1-allyltetrahydro-4(1H)-pyridinone CAS No. 20785-46-0

1-allyltetrahydro-4(1H)-pyridinone

Cat. No. B1280433
CAS RN: 20785-46-0
M. Wt: 139.19 g/mol
InChI Key: IFGPIJRMICXHER-UHFFFAOYSA-N
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Description

The compound 1-allyltetrahydro-4(1H)-pyridinone is not directly mentioned in the provided papers. However, the papers discuss related compounds that share some structural similarities, such as the presence of an allyl group and a pyridine moiety. For instance, the first paper describes the synthesis and characterization of a molecule with an allyl group and a pyridine ring, specifically 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione . The second paper outlines a methodology for synthesizing pyridines from allyl amines and alkynes . The third paper details the synthesis of a similar compound and its crystal structure .

Synthesis Analysis

The synthesis of related compounds involves a sequence of reactions that include dehydrogenation and cyclization processes. In the second paper, a new methodology for pyridine synthesis is described, which involves Cu(II)-promoted dehydrogenation of allylamine followed by Rh(III)-catalyzed N-annulation with an alkyne . The third paper provides a detailed synthesis route for a triazole derivative, starting from isonicotinohydrazide and 3-isothiocyanatoprop-1-ene, followed by base-catalyzed intramolecular dehydrative cyclization .

Molecular Structure Analysis

The molecular structure of the compounds is characterized using various spectroscopic techniques and X-ray crystallography. The first paper reports the molecular geometry obtained from X-ray experiments and theoretical calculations, including vibrational frequencies and chemical shift values . The third paper also discusses the crystal structure of a triazole derivative, solved by direct methods and refined by least-squares .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The first paper does not detail specific reactions but mentions the use of IR-NMR spectroscopy and X-ray diffraction for characterization . The second paper's methodology implies a sequence of oxidation and catalyzed annulation reactions . The third paper describes the intramolecular cyclization of thiosemicarbazides to synthesize triazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and structural characterization. The first paper provides details such as the crystal system, cell dimensions, and density of the synthesized compound . The third paper mentions the yield and melting points of the synthesized triazole derivative . Theoretical calculations in the first paper also predict thermodynamic properties and molecular electrostatic potential .

Scientific Research Applications

  • 4-Hydroxy-2-quinolones

    • Scientific Field : Drug Research and Development .
    • Application Summary : 4-Hydroxy-2-quinolones have interesting pharmaceutical and biological activities, making them valuable in drug research and development . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .
    • Methods of Application : The synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .
    • Results or Outcomes : The synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems has been explored .
  • 2,3-dihydro-4-quinolones

    • Scientific Field : Antitumor Drug Synthesis .
    • Application Summary : 2,3-dihydro-4-quinolones are potential intermediates for 2-substituted 1,2,3,4-tetrahydro-4-quinolone antitumor agents .
    • Methods of Application : The synthesis of optically active 2-substituted 2,3-dihydro-4-quinolones involves the introduction of a chiral side chain and the construction of quinolone skeleton by Mitsunobu alkylation and hydroarylation .
    • Results or Outcomes : An efficient method for the synthesis of these compounds has been developed .
  • Pesticide Manual

    • Scientific Field : Pesticide Development .
    • Application Summary : The manual includes information about various materials used in pesticide development .
    • Methods of Application : The manual provides detailed procedures for the synthesis and application of these materials .
    • Results or Outcomes : The manual is a comprehensive resource for researchers and practitioners in the field of pesticide development .
  • Aromatic Ring Compound

    • Scientific Field : Drug Development .
    • Application Summary : Aromatic ring compounds are widely used in the development of various drugs .
    • Methods of Application : The patent provides detailed procedures for the synthesis and application of these compounds .
    • Results or Outcomes : The patent provides evidence of the effectiveness of these compounds in drug development .

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, “1-allyltetrahydro-4(1H)-pyridinone” is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The signal word is “Warning” and the hazard statement is H302 .

properties

IUPAC Name

1-prop-2-enylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-2-5-9-6-3-8(10)4-7-9/h2H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGPIJRMICXHER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462896
Record name 1-(Prop-2-en-1-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyltetrahydro-4(1H)-pyridinone

CAS RN

20785-46-0
Record name 1-(Prop-2-en-1-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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